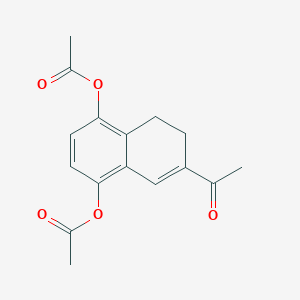![molecular formula C13H26OSi3 B11841949 1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane CAS No. 113279-19-9](/img/structure/B11841949.png)
1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane is an organosilicon compound with the molecular formula C13H26OSi3. It is known for its unique structure, which includes two silicon atoms connected by an oxygen atom, with various methyl and phenyl groups attached. This compound is often used in organic synthesis and materials science due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylacetylene with 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In industrial settings, the production of 1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production. The use of platinum-based catalysts is common due to their high activity and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes.
Dehydrogenative Silylation: This reaction involves the formation of silicon-oxygen or silicon-nitrogen bonds through the elimination of hydrogen gas.
Reduction: The compound can act as a reducing agent in the reduction of aldehydes and ketones to their corresponding alcohols.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, such as platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Dehydrogenative Silylation: Catalysts such as copper(II) trifluoromethanesulfonate are used, and the reaction is often carried out under an inert atmosphere.
Reduction: The compound itself acts as a reducing agent, and the reaction can be carried out under mild conditions, such as room temperature.
Major Products Formed
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Dehydrogenative Silylation: The major products are organosilicon compounds with silicon-oxygen or silicon-nitrogen bonds.
Reduction: The major products are alcohols derived from the reduction of aldehydes and ketones.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation and reduction reactions.
Materials Science: The compound is used in the production of silicon-based polymers and materials with unique properties.
Biology and Medicine: It is used in the synthesis of bioactive organosilicon compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and advanced materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent in various organic transformations. The compound’s reactivity is influenced by the presence of silicon atoms, which can stabilize transition states and intermediates during reactions.
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound lacks the phenyl and trimethylsilyl groups, making it less reactive in certain hydrosilylation reactions.
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disilazane: This compound contains a nitrogen atom instead of an oxygen atom, leading to different reactivity and applications.
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disilane: This compound lacks the oxygen atom, resulting in different chemical properties and reactivity.
The unique structure of 1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane, with its combination of silicon, oxygen, and phenyl groups, gives it distinct reactivity and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
113279-19-9 |
|---|---|
Fórmula molecular |
C13H26OSi3 |
Peso molecular |
282.60 g/mol |
Nombre IUPAC |
[dimethyl(phenyl)silyl]oxy-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C13H26OSi3/c1-15(2,3)17(6,7)14-16(4,5)13-11-9-8-10-12-13/h8-12H,1-7H3 |
Clave InChI |
DVULCDSMYIPSKV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
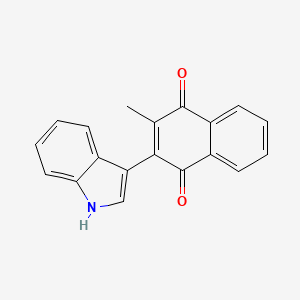
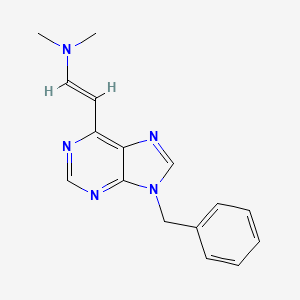

![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)

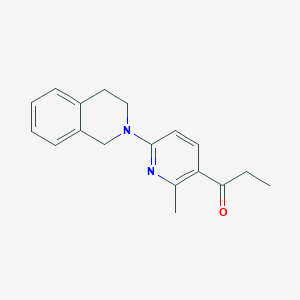
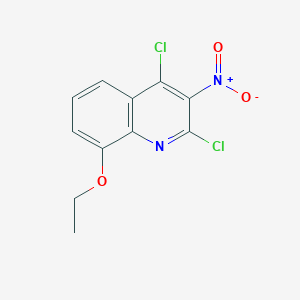

![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)
